molecular formula C23H22N6O2 B2683415 6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2198584-35-7

6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2683415
CAS RN: 2198584-35-7
M. Wt: 414.469
InChI Key: LOKZRNRQMJVPNO-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • Pyridazino and Pyrazoloquinoline Synthesis : Compounds related to 6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one have been synthesized using 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline (Kim et al., 1990). These methods involve reacting specific hydrazino compounds with acetylenedicarboxylates and chloroacrylonitrile.

  • Antimalarial Potential : A study by Saini et al. (2016) explored the synthesis of novel quinoline-pyrazolopyridine derivatives, highlighting their potential as antimalarial agents. The synthesized compounds showed considerable potency against Plasmodium falciparum in vitro and in vivo (Saini, Jain, Kumar, & Jain, 2016).

Chemical Analysis and Properties

  • NMR Spectroscopy Analysis : Munir et al. (2021) conducted an NMR spectroscopy analysis of N’-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides. This study provides insights into the structural interpretation of similar quinoline compounds (Munir et al., 2021).

  • Metabolic Studies : Research on 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline, a related compound, has revealed insights into species-specific metabolism and toxicological implications, especially in drug development (Diamond et al., 2010).

Pharmacological Applications

  • Antibacterial and Antifungal Activity : Studies on pyrazoline and pyrazole derivatives of quinoline compounds have demonstrated their potential antibacterial and antifungal properties. Such research paves the way for developing new antimicrobial agents (Hassan, 2013).

  • Fluoroquinolones Design and Tuberculosis Treatment : A study on novel fluoroquinolones, structurally similar to the compound , has shown significant in vivo activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications (Shindikar & Viswanathan, 2005).

  • Potential as Benzodiazepine Receptor Ligands : Research on imidazopyridines and their related compounds indicates their affinity as benzodiazepine receptor ligands, which could be relevant for treatments involving these receptors (Takada et al., 1996).

  • Antiinflammatory Applications : The synthesis of pyrazolo[4,3-c]quinolines, similar in structure, has been associated with potential antiinflammatory activity, which could be significant for new antiinflammatory drug development (Mekheimer, 1994).

properties

IUPAC Name

6-pyrazol-1-yl-2-[[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c30-22-9-8-21(28-13-3-12-24-28)26-29(22)16-17-10-14-27(15-11-17)23(31)20-7-6-18-4-1-2-5-19(18)25-20/h1-9,12-13,17H,10-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKZRNRQMJVPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

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